Methyl 2-([11'-biphenyl]-4-yl)-2-methylpropanoate
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Overview
Description
Methyl 2-([11’-biphenyl]-4-yl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-([11’-biphenyl]-4-yl)-2-methylpropanoate typically involves a series of organic reactions. One common method includes the following steps:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent by reacting magnesium with an aryl halide in the presence of a solvent like toluene.
Coupling Reaction: The Grignard reagent is then coupled with a suitable electrophile to form the biphenyl intermediate.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-([11’-biphenyl]-4-yl)-2-methylpropanoate may involve large-scale Grignard reactions followed by coupling and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-([11’-biphenyl]-4-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
Methyl 2-([11’-biphenyl]-4-yl)-2-methylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 2-([11’-biphenyl]-4-yl)-2-methylpropanoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylbiphenyl: Shares the biphenyl core but lacks the ester functional group.
Methyl 4’-bromomethylbiphenyl-2-carboxylate: Similar ester structure but with a bromine substituent.
2-Cyano-4’-methyl biphenyl: Contains a cyano group instead of the ester.
Properties
Molecular Formula |
C17H18O2 |
---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
methyl 2-methyl-2-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C17H18O2/c1-17(2,16(18)19-3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI Key |
TWKNMIFAWYDVIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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